molecular formula C12H16LiN3O4 B13477270 lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B13477270
M. Wt: 273.2 g/mol
InChI Key: OQDKJPZYFBPUGG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a complex organic compound with a unique structure that includes an imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves the reaction of 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through crystallization and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate: Similar structure but with a triazolo ring instead of an imidazo ring.

    Lithium 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate: Similar structure but with a naphthyridine core.

Uniqueness

Lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific imidazo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16LiN3O4

Molecular Weight

273.2 g/mol

IUPAC Name

lithium;7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C12H17N3O4.Li/c1-12(2,3)19-11(18)14-4-5-15-8(10(16)17)6-13-9(15)7-14;/h6H,4-5,7H2,1-3H3,(H,16,17);/q;+1/p-1

InChI Key

OQDKJPZYFBPUGG-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CCN2C(=NC=C2C(=O)[O-])C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.